molecular formula C19H18ClF2N3O3 B14886217 7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B14886217
M. Wt: 409.8 g/mol
InChI Key: PNUZDKCDAWUEGK-RTXFEEFZSA-N
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Description

7-(®-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is characterized by its unique spirocyclic structure, which contributes to its potent biological activity. It is primarily studied for its potential use in treating bacterial infections due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(®-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps:

    Formation of the quinolone core: The quinolone core is synthesized through a series of cyclization reactions starting from appropriate aniline derivatives.

    Introduction of the spirocyclic moiety: The spirocyclic structure is introduced via a spirocyclization reaction involving azaspiroheptane derivatives.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch reactors: For controlled reaction conditions and scalability.

    Continuous flow reactors: For improved efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and spirocyclic moieties.

    Reduction: Reduction reactions can be used to modify the quinolone core or the spirocyclic structure.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Halogenating agents: Such as chlorine or fluorine gas.

    Aminating agents: Such as ammonia or amines.

Major Products Formed

    Oxidation products: Include quinolone derivatives with modified functional groups.

    Reduction products: Include reduced forms of the quinolone core.

    Substitution products: Include halogenated and aminated derivatives.

Scientific Research Applications

Chemistry

    Synthetic chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicinal chemistry: Studied for its potential as a lead compound in drug development.

Biology

    Antibacterial research: Investigated for its ability to inhibit bacterial enzymes and treat infections.

Medicine

    Antibiotic development: Potential use in developing new antibiotics to combat resistant bacterial strains.

Industry

    Pharmaceutical manufacturing: Used in the production of antibiotic drugs.

Mechanism of Action

The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A fluoroquinolone with a similar structure and antibacterial activity.

Uniqueness

    Spirocyclic structure: The presence of the spirocyclic moiety distinguishes it from other quinolones, potentially enhancing its biological activity and stability.

    Functional group diversity: The combination of amino, chloro, and fluoro groups provides unique chemical properties and reactivity.

This detailed article provides a comprehensive overview of 7-(®-7-Amino-5-azaspiro[24]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18ClF2N3O3

Molecular Weight

409.8 g/mol

IUPAC Name

7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12-,13+/m1/s1

InChI Key

PNUZDKCDAWUEGK-RTXFEEFZSA-N

Isomeric SMILES

C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@H]5F)F

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F

Origin of Product

United States

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